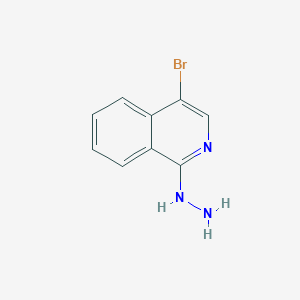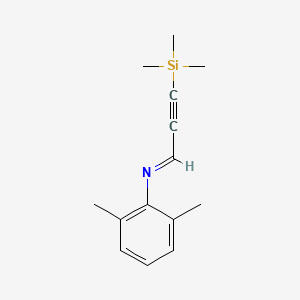
(1E)-N-(2,6-Dimethylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is an organic compound characterized by the presence of a trimethylsilyl group attached to a propynylidene moiety, which is further connected to an aniline ring substituted with two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline typically involves the following steps:
Formation of the Trimethylsilyl-Protected Alkyne: The starting material, 3-(trimethylsilyl)prop-2-yn-1-ol, is prepared by reacting propargyl alcohol with trimethylsilyl chloride in the presence of a base such as n-butyllithium.
Condensation Reaction: The trimethylsilyl-protected alkyne is then condensed with 2,6-dimethylaniline under suitable conditions to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetrabutylammonium fluoride (TBAF), fluoride sources.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,6-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research into its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can modulate its interactions with various reagents and catalysts .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: A precursor in the synthesis of the target compound.
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline: Another compound with a trimethylsilyl-protected alkyne moiety.
Properties
CAS No. |
90261-24-8 |
|---|---|
Molecular Formula |
C14H19NSi |
Molecular Weight |
229.39 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C14H19NSi/c1-12-8-6-9-13(2)14(12)15-10-7-11-16(3,4)5/h6,8-10H,1-5H3 |
InChI Key |
QGLFHTZNDZERGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


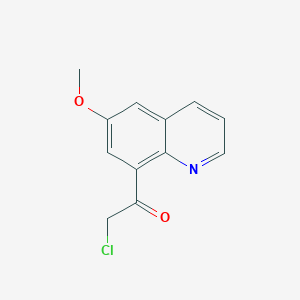


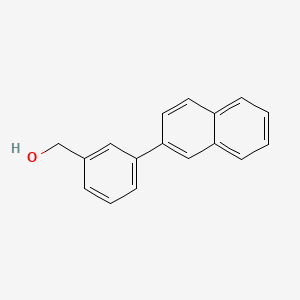
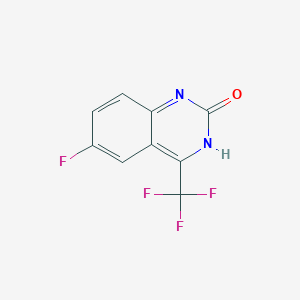



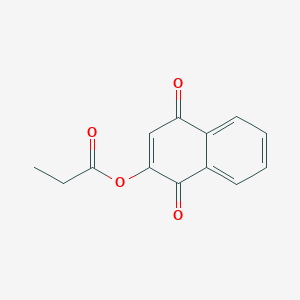
![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)

